molecular formula C16H13NO5 B1323958 3-Ethoxycarbonyl-3'-nitrobenzophenone CAS No. 890098-29-0

3-Ethoxycarbonyl-3'-nitrobenzophenone

Cat. No. B1323958
M. Wt: 299.28 g/mol
InChI Key: SWKDJQQHAVHZIZ-UHFFFAOYSA-N
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Description

“3-Ethoxycarbonyl-3’-nitrobenzophenone” is a chemical compound with the CAS Number: 890098-29-0 . It has a molecular weight of 299.28 and its IUPAC name is ethyl 3- (3-nitrobenzoyl)benzoate . The compound is used extensively in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular formula of “3-Ethoxycarbonyl-3’-nitrobenzophenone” is C16H13NO5 . The InChI Code is 1S/C16H13NO5/c1-2-22-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(10-12)17(20)21/h3-10H,2H2,1H3 .

Scientific Research Applications

Synthesis of Derivatives

A study by Havaldar, Bhise, and Burudkar (2004) detailed the synthesis of various derivatives from compounds related to 3-Ethoxycarbonyl-3'-nitrobenzophenone. They explored the Knoevenagel reaction involving methoxy-5-nitrobenzaldehyde and malonic acid, leading to a series of derivatives with antibacterial properties against various strains like S. aureus and E. coli (Havaldar, Bhise, & Burudkar, 2004).

Structural Studies and Transformations

Kharizomenova et al. (1984) investigated the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes, a derivative of 3-Ethoxycarbonyl-3'-nitrobenzophenone, to produce 7-oxotetrahydrobenzo[b]thiophenes. They used these compounds for further syntheses and structural elucidation through chemical and spectral methods (Kharizomenova, Kapustina, Grinev, Sheinker, & Alekseeva, 1984).

Stereochemistry and Optical Isomerism

Narayanan, Selvarajan, and Swaminathan (1968) explored the stereochemistry of hindered benzophenones, including compounds related to 3-Ethoxycarbonyl-3'-nitrobenzophenone. They demonstrated the existence of optical isomerism in these compounds due to steric interactions, a significant finding in stereochemistry (Narayanan, Selvarajan, & Swaminathan, 1968).

Radical-Radical Coupling Research

Manthey, Pyne, and Truscott (1990) conducted research on the radical-radical coupling products of 3-hydroxyanthranilic acid with various phenols, including 3-Ethoxycarbonyl-3'-nitrobenzophenone derivatives. Their work provided insights into the chemical reactions and structures involved in this process (Manthey, Pyne, & Truscott, 1990).

Catalytic Activity in Oxidation Processes

Saka, Çakır, Bıyıklıoğlu, and Kantekin (2013) synthesized new phthalocyanine complexes derived from 3-Ethoxycarbonyl-3'-nitrobenzophenone. They explored their catalytic activity in the oxidation of cyclohexene, demonstrating the potential application of these compounds in industrial oxidation processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Application in Spectrophotometric Analysis

Khedr (2006) developed a spectrophotometric method for the determination of nickel(II) using triazolylazo dyes derived from 3-Ethoxycarbonyl-3'-nitrobenzophenone. This method is sensitive and specific, demonstrating the utility of these compounds in analytical chemistry (Khedr, 2006).

properties

IUPAC Name

ethyl 3-(3-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(10-12)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKDJQQHAVHZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641521
Record name Ethyl 3-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonyl-3'-nitrobenzophenone

CAS RN

890098-29-0
Record name Ethyl 3-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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